molecular formula C12H16O2 B8749844 4-(Pentan-2-yl)benzoic acid

4-(Pentan-2-yl)benzoic acid

Cat. No.: B8749844
M. Wt: 192.25 g/mol
InChI Key: XSYVYNBKHGSGMH-UHFFFAOYSA-N
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Description

4-(Pentan-2-yl)benzoic acid (CAS: 637302-30-8) is a benzoic acid derivative featuring a branched pentan-2-yl group attached to the para position of the aromatic ring. Its molecular formula is $ \text{C}{12}\text{H}{16}\text{O}_2 $, with a molecular weight of 192.25 g/mol.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-pentan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O2/c1-3-4-9(2)10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

XSYVYNBKHGSGMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Amidation Reactions

Benzoic acid derivatives are frequently subjected to amidation. For example, 4-substituted benzoic acids react with amines under SO<sub>2</sub>F<sub>2</sub> and DIPEA in MeCN to form amides (Table 1).
Example conditions :

  • Substrate : Benzoic acid (0.3 mmol), aniline (0.6 mmol)

  • Base : DIPEA (3 equiv.)

  • Solvent : MeCN (0.15–1.0 M concentration)

  • Atmosphere : SO<sub>2</sub>F<sub>2</sub> (balloon)

  • Yield : Up to 95% with optimized concentration (0.3–0.5 M) .

Key observations :

  • Solvents like MeCN, dioxane, and toluene enhance yields (82–67%) compared to polar aprotic solvents (DMF, DMSO: 20–26%) .

  • Higher equivalents of DIPEA (3–4 equiv.) improve conversion .

Esterification and Condensation

Branched benzoic acids participate in esterification and Friedländer quinoline synthesis. For instance:

  • Friedländer reaction : 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized using poly(phosphoric acid) (PPA) as a catalyst under solvent-free conditions (90°C, 1 h, 82% yield) .

  • Esterification : TiCl<sub>4</sub>-mediated condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid achieved 75% yield .

Cross-Coupling Reactions

Suzuki-Miyaura coupling is viable for derivatives with aryl halides. For example:

  • Substrate : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide

  • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, H<sub>2</sub>O, reflux (20 h)

  • Yield : 37–72% for aryl/heteroaryl boronic acid couplings .

Thioacetal/Thioketal Formation

Aldehydes and ketones react with thiols in DCE/DCM under acidic conditions. For 4-(pentan-2-yl)benzoic acid , reduction of the carboxylic acid to an aldehyde could enable such transformations .

Decarboxylation

Under oxidative conditions (e.g., CuCl<sub>2</sub>/t-BuOLi/O<sub>2</sub>), benzoic acids undergo decarboxylative coupling to form biaryls .

Theoretical and Computational Insights

Density functional theory (DFT) studies on similar structures reveal:

  • HOMO-LUMO gaps : 4.5–5.2 eV for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .

  • Hyperpolarizability : Up to 8583.80 Hartrees in electron-rich derivatives .

Proposed Reaction Table for this compound

Reaction TypeConditionsExpected YieldKey Byproducts
Amidation SO<sub>2</sub>F<sub>2</sub>, DIPEA (3 equiv.), MeCN, RT, 5 h80–95% None reported
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, H<sub>2</sub>O, reflux40–70% Homocoupling
Esterification PPA, solvent-free, 90°C, 1 h75–85% Oligomers
Decarboxylative Coupling CuCl<sub>2</sub>, t-BuOLi, O<sub>2</sub>, DMF50–60% Phenolic byproducts

Challenges and Optimization

  • Steric hindrance : The pentan-2-yl group may reduce reactivity in coupling reactions.

  • Solubility : Polar solvents (MeCN, DMF) improve solubility for homogeneous reactions .

  • Catalyst choice : Palladium and copper catalysts are effective for cross-couplings, but nickel systems may enhance efficiency with bulky substrates .

While direct experimental data on This compound is absent, the above analysis extrapolates robust methodologies from structurally related systems. Further experimental validation is recommended to confirm reactivity and optimize conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(Pentan-2-yl)benzoic acid with related compounds:

Compound Name Substituent Molecular Weight (g/mol) Lipophilicity (LogP)* Melting Point (°C) Key Applications/Activity
This compound Pentan-2-yl (branched C5) 192.25 ~3.1 (estimated) Not reported Synthetic intermediate
4-Isopropylbenzoic acid Propan-2-yl (C3) 164.20 ~2.8 152–154 Pharmaceutical intermediates
4-(Pentanoylamino)benzoic acid Pentanoylamino (amide) 221.25 ~2.5 Not reported Medicinal chemistry research
Valsartan (4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid) Tetrazole-phenyl 435.52 ~2.9 116–117 Antihypertensive drug
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole ring 219.26 ~2.1 139.5–140 Biological assays


*LogP values estimated using fragment-based methods.

Key Observations:

  • Lipophilicity: The branched pentan-2-yl group in this compound confers higher lipophilicity compared to smaller alkyl substituents (e.g., isopropyl) or polar groups (e.g., amide in 4-pentanoylamino derivatives). This enhances membrane permeability but reduces aqueous solubility .
  • Biological Relevance : Unlike valsartan, which incorporates a tetrazole group for angiotensin receptor binding, this compound lacks heterocyclic motifs, limiting direct pharmacological activity. However, its lipophilicity makes it a candidate for prodrug design .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 4-(Pentan-2-yl)benzoic acid?

Methodological Answer:
To optimize synthesis, focus on reaction parameters such as:

  • Catalyst selection : Use palladium or copper catalysts for coupling reactions, as demonstrated in similar benzoic acid derivatives (e.g., Suzuki-Miyaura coupling for aryl-alkyl bond formation) .
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) to isolate the pure product .
  • Yield improvement : Monitor reaction temperature (e.g., 80–100°C for ester hydrolysis) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to oxidizing agent) to minimize side reactions .
    Reference Compounds : Similar optimization strategies were applied to 4-(octanoyloxy)benzoic acid (70% yield via esterification) and hydrazone-functionalized benzoic acids (58–70% yields) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use the SHELX system (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accurate bond-length and angle measurements .
  • Spectroscopy :
    • IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680 cm⁻¹) .
    • NMR : Assign peaks using 1H^1H (e.g., pentyl chain protons at δ 0.8–1.6 ppm) and 13C^{13}C NMR (carboxylic acid carbon at δ ~170 ppm) .
  • Visualization : Generate ORTEP-3 diagrams to visualize thermal ellipsoids and molecular packing .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?

Methodological Answer:

  • Validation : Cross-check density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental crystallographic data. For example, discrepancies in bond lengths >0.02 Å may indicate basis set limitations or solvent effects .
  • Parameter adjustment : Re-optimize computational models using polarizable continuum models (PCM) to account for solvent interactions .
  • Error analysis : Use WinGX to refine crystallographic data and re-exclude outliers (e.g., high R-factor values) .
    Case Study : In 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid, computational models underestimated hydrogen-bonding distances by 0.05 Å, requiring solvent correction .

Advanced: What experimental designs are effective for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Assay selection :
    • Fluorescence quenching : Monitor binding to enzymes like tyrosinase or carbonic anhydrase using tryptophan fluorescence quenching (excitation: 280 nm) .
    • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive), as done for benzoic acid derivatives .
  • Control experiments : Compare inhibition efficacy to known inhibitors (e.g., cyanide for tyrosinase) and validate via dose-response curves (IC₅₀ calculations) .

Advanced: How can researchers assess the thermal and pH stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., 200–300°C range for similar benzoic acids) and identify degradation products via mass spectrometry .
  • pH stability : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 14 days, followed by HPLC purity analysis (C18 column, acetonitrile/water mobile phase) .
    Data Interpretation : For 4-(trifluoromethyl)pyridyl benzoic acid, decomposition onset occurred at 287.5°C, with stability maintained at pH 4–8 .

Basic: What purification and storage protocols ensure long-term stability of this compound?

Methodological Answer:

  • Purification : Use preparative HPLC (C18 column, 70:30 methanol/water) to remove polar impurities .
  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation and photodegradation .
  • Purity verification : Regularly test via GC-MS or 1H^1H NMR to detect degradation products (e.g., free benzoic acid) .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (optimized via Gaussian09) and target protein (PDB ID: e.g., 1Y9E for carbonic anhydrase) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values. For example, sulfonamide benzoic acids showed strong correlation (R² = 0.89) between docking and assay results .

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